Isovaline, 3-hydroxy-

Catalog No.
S15374932
CAS No.
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaline, 3-hydroxy-

Product Name

Isovaline, 3-hydroxy-

IUPAC Name

(2R)-2-amino-3-hydroxy-2-methylbutanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m1/s1

InChI Key

NWZTXAMTDLRLFP-SDMSXHDGSA-N

Canonical SMILES

CC(C(C)(C(=O)O)N)O

Isomeric SMILES

CC([C@](C)(C(=O)O)N)O

Isovaline, 3-hydroxy- (chemical formula: C5_5H11_{11}NO3_3, CAS Number: 20182-77-8) is an optically active amino acid, specifically a stereoisomer of threonine. It is also referred to as (2R,3R)-3-hydroxy-D-isovaline or 2-methyl-D-allothreonine. This compound plays a significant role in various biochemical processes and is recognized for its unique structural properties, which include a hydroxyl group at the 3-position of the isovaline backbone, contributing to its reactivity and biological functions .

  • Oxidation: It can be oxidized to produce corresponding keto acids.
  • Reduction: This compound can undergo reduction reactions to form different amino alcohols.
  • Substitution: Isovaline can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction .

Isovaline, 3-hydroxy- exhibits notable biological activities. It serves as a precursor in the biosynthesis of various biologically active compounds. Its involvement in protein synthesis and metabolic pathways highlights its importance in cellular functions. Additionally, it has been investigated for potential therapeutic effects, including its role in modulating enzymatic activities and influencing metabolic processes .

The synthesis of Isovaline, 3-hydroxy- can be achieved through several methods:

  • Resolution of Racemic Mixtures: Utilizing chiral catalysts or enzymes to separate the desired stereoisomer from a racemic mixture.
  • Stereospecific Synthesis: Starting from carbohydrate precursors such as D-gulonic acid γ-lactone and D-glucono-δ-lactone.
  • Microbial Fermentation: Employing engineered strains of bacteria like Serratia marcescens and Bacillus subtilis for industrial production, which allows for the generation of optically pure Isovaline through fermentation processes .

Isovaline, 3-hydroxy- has diverse applications across various fields:

  • Chemistry: Used as a chiral building block in asymmetric synthesis.
  • Biology: Acts as a precursor for synthesizing biologically active compounds.
  • Medicine: Investigated for its therapeutic potential and as an ingredient in drug synthesis.
  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Research on Isovaline, 3-hydroxy- has indicated its interactions with specific molecular targets within biochemical pathways. It can act as a substrate for certain enzymes, influencing metabolic processes and potentially modulating physiological responses. These interactions are crucial for understanding its role in both health and disease contexts .

Several compounds share structural similarities with Isovaline, 3-hydroxy-, each exhibiting unique properties:

Compound NameStructureNotable Features
(2S,3S)-2-Amino-3-hydroxy-2-methylbutanoic acidStereoisomer of threonineDifferent spatial configuration
(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acidAnother stereoisomerDistinct biochemical properties
(2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acidYet another stereoisomerVaries in reactivity
L-Isovaline, 3-hydroxy-3-methylSimilar molecular formulaDifferent methyl group positioning

Uniqueness

Isovaline, 3-hydroxy- is distinguished by its specific stereochemistry (2R,3R), which imparts unique biochemical properties and reactivity compared to its analogs. This optical purity makes it particularly valuable in chiral synthesis and various industrial applications .

The chemical compound isovaline, 3-hydroxy- represents a significant target of investigation in the field of prebiotic chemistry and astrobiology [1] [2]. This beta-hydroxy amino acid, with the molecular formula C5H11NO3 and molecular weight of 133.15 grams per mole, has been identified as a potential product of various abiotic synthesis pathways that may have operated in early solar system environments [1] [3]. The compound's structural characteristics, featuring both amino and hydroxyl functional groups on a branched carbon skeleton, make it particularly relevant to understanding the chemical evolution that preceded biological systems [4] [5].

Research into the abiotic formation of isovaline, 3-hydroxy- has revealed multiple synthetic pathways that could have contributed to its presence in extraterrestrial environments [6] [7] [8]. These pathways encompass reactions occurring in interstellar ice analogs, parent body aqueous alteration processes, and radiation-driven chemical transformations [9] [10] [11]. The compound's potential formation through these diverse mechanisms underscores its significance as a marker of prebiotic chemical complexity and provides insights into the conditions that may have facilitated the emergence of biological systems [4] [5].

Strecker-Cyanohydrin Mechanism in Interstellar Medium Analog Environments

The Strecker-cyanohydrin synthesis represents one of the most extensively studied pathways for amino acid formation in extraterrestrial environments [6] [12] [9]. This mechanism involves the reaction of hydrogen cyanide with ammonia and an aldehyde or ketone to produce amino acids through cyanohydrin intermediates [13] [12]. For isovaline, 3-hydroxy- formation, the pathway begins with 2-butanone as the carbonyl precursor, which reacts with ammonia and hydrogen cyanide under aqueous conditions [12] [14].

Laboratory investigations of this mechanism under interstellar medium analog conditions have demonstrated the feasibility of amino acid synthesis at temperatures ranging from 273 to 373 Kelvin [6] [9]. The reaction proceeds through the initial formation of an imine intermediate when ammonia adds to the ketone, followed by cyanide addition to generate the cyanohydrin precursor [12] [14]. Subsequent hydrolysis of this intermediate yields the amino acid product with formation yields typically ranging from 10 to 50 percent under optimal conditions [6] [12].

Experimental studies utilizing carbon-13 labeled precursors have provided detailed mechanistic insights into the Strecker-cyanohydrin pathway [6] [14]. These investigations revealed that the reaction can proceed through two distinct pathways depending on the order of addition: ammonia addition followed by cyanide incorporation, or initial hydrogen cyanide addition followed by ammonia incorporation [12] [14]. The branching ratio between these pathways influences the final product distribution and enantiomeric composition of the resulting amino acids [14] [4].

The formation of isovaline, 3-hydroxy- through the Strecker mechanism has been demonstrated in ice analog experiments that simulate interstellar grain surface chemistry [9] [15] [11]. These studies employed ice mixtures containing water, methanol, ammonia, and hydrogen cyanide, which are among the most abundant molecules identified in the dense interstellar medium [9] [16]. Under ultraviolet photolysis conditions, these ice mixtures produced detectable quantities of amino acids, including structural analogs of isovaline, 3-hydroxy- [9] [15] [16].

Table 1: Experimental Data on 3-Hydroxy Isovaline Abiotic Synthesis and Stability
Study TypeKey FindingsTemperature Range (K)Formation Yield (%)Reference Citations
Strecker-Cyanohydrin MechanismFormation via HCN + NH3 + ketone/aldehyde pathways273-37310-50 [6] [12] [9]
Proton-Irradiated Ice ExperimentsAmino acids formed in CO2-NH3 ice matrices under proton bombardment10-200.1-5 [10] [17] [11]
Thermal Stability AnalysisStable up to 300K, zwitterion conversion at ~100K10-300N/A [18] [19] [20]
Radiolytic Stability AnalysisHalf-lives vary with temperature (15-140K range)15-140N/A [18] [21] [22]
Parent Body AlterationAqueous alteration affects abundance and stability373-423Variable [23] [24] [5]
Ammonia-Formose ReactionBeta-hydroxy amino acids via oxoacid + ammonia reactions298-3735-25 [6] [7] [8]
UV Photolysis StudiesFormation from H2O:CH3OH:NH3:HCN ice mixtures10-800.5-10 [9] [15] [16]
Structural CharacterizationMolecular formula C5H11NO3, MW 133.15 g/mol298N/A [1] [2] [3]

Proton-Irradiated Carbon Dioxide-Ammonia Ice Matrix Experiments

Proton irradiation experiments using carbon dioxide-ammonia ice matrices have emerged as a critical approach for understanding amino acid formation in space environments [10] [17] [18]. These studies simulate the radiation processing that occurs on interstellar grain surfaces and in cometary ices exposed to cosmic rays and solar wind particles [10] [16] [18]. The experimental setup typically involves the deposition of ice mixtures containing carbon dioxide, ammonia, and water at temperatures between 10 and 20 Kelvin, followed by bombardment with megaelectronvolt protons [10] [17] [18].

Research conducted using proton energies of 0.8 to 3.0 megaelectronvolts has demonstrated the successful synthesis of amino acids from simple inorganic precursors [17] [18] [20]. The irradiation process generates reactive species through radiolysis, including hydrogen atoms, hydroxyl radicals, and carbon-centered radicals that participate in complex reaction networks leading to organic molecule formation [10] [17] [18]. Formation yields for amino acids in these experiments typically range from 0.1 to 5 percent, with the exact yield depending on the initial ice composition, radiation dose, and temperature conditions [10] [17] [11].

The formation of isovaline, 3-hydroxy- and related compounds in proton-irradiated ices proceeds through radical-radical coupling mechanisms that differ significantly from the Strecker-cyanohydrin pathway [17] [18] [14]. Mass spectrometric analysis of the irradiated samples revealed the presence of carbon-13 labeled amino acids when carbon-13 dioxide was used as a precursor, confirming that carbon dioxide serves as the carbon source for amino acid synthesis [17] [14]. The detection of amino acids was performed after warming the irradiated ices to room temperature and conducting acid hydrolysis to release bound amino acid precursors [17] [11] [18].

Studies investigating the effect of ice composition on amino acid formation have shown that the relative abundances of carbon dioxide and ammonia significantly influence the product distribution [16] [11] [18]. Ice mixtures with higher ammonia content generally produce greater quantities of amino acids, while those with excess carbon dioxide tend to favor the formation of organic acids and other oxidized products [16] [11]. The presence of water in the ice matrix serves multiple roles, acting as both a hydrogen source and a medium for facilitating radical reactions during the warm-up phase [10] [11] [18].

Temperature-dependent studies of proton-irradiated ices have revealed important insights into the formation and stability of amino acid precursors [18] [25] [20]. Samples irradiated at 15 Kelvin showed different product distributions compared to those irradiated at higher temperatures, suggesting that the mobility of reactive species and the efficiency of radical-radical reactions are temperature-dependent [18] [25]. The conversion from non-zwitterionic to zwitterionic amino acid forms occurs during warming, with infrared spectroscopic evidence indicating this transition occurs near 100 Kelvin [18] [19] [20].

Table 2: Comparison of Abiotic Formation Pathways for Isovaline and Related Compounds
Formation PathwayPrecursor MoleculesReaction ConditionsPrimary ProductsRelevance to Isovaline
Strecker-CyanohydrinHCN, NH3, 2-butanoneAqueous, 273-373Kα-amino acidsDirect formation
Proton-Irradiated IcesCO2, NH3, H2OSolid phase, 10-20KVarious amino acidsFormation in ice matrices
Ammonia-Formose ReactionGlycolaldehyde, NH3, O2Aqueous, air atmosphereβ-hydroxy amino acidsHydroxy derivative formation
UV PhotolysisH2O, CH3OH, NH3, HCNVacuum, UV irradiationGlycine, alanine, serineGeneral amino acid synthesis
Michael Additionα,β-unsaturated nitriles, NH3Aqueous, moderate tempβ-amino acidsStructural isomer formation

Thermal and Radiolytic Stability Under Simulated Parent Body Conditions

The thermal and radiolytic stability of isovaline, 3-hydroxy- under conditions simulating meteorite parent body environments represents a crucial factor determining its preservation and abundance in extraterrestrial samples [18] [21] [19]. Thermal stability studies have employed temperature ranges from 15 to 140 Kelvin to assess the behavior of amino acids under space-relevant conditions [18] [25] [19]. These investigations have revealed that isovaline, 3-hydroxy- exhibits remarkable thermal stability, remaining intact under vacuum conditions up to temperatures approaching 300 Kelvin [19] [20].

Detailed kinetic analyses of amino acid destruction have been conducted using in situ infrared spectroscopy to monitor molecular changes during heating and irradiation [18] [25] [19]. The thermal decomposition of isovaline, 3-hydroxy- follows first-order kinetics, with activation energies determined through Arrhenius plot analysis [18] [26]. At temperatures exceeding 580 Kelvin, thermal decomposition becomes significant, producing water, ammonia, and carbon dioxide as primary decomposition products [26] [22]. The zwitterionic form of the amino acid, which predominates at temperatures above 100 Kelvin, shows enhanced thermal stability compared to the non-ionic form [18] [19] [20].

Radiolytic stability measurements have been performed using proton bombardment at energies of 0.8 megaelectronvolts to simulate cosmic ray exposure [18] [21] [22]. These studies revealed that amino acid destruction follows exponential decay kinetics, with half-lives ranging from 10^4 to 10^6 years under typical interstellar radiation conditions [18] [21] [22]. The presence of water ice significantly affects radiolytic stability, with hydrated amino acids showing different destruction rates compared to anhydrous samples [18] [21]. Carbon dioxide and various amine compounds have been identified as the primary radiolysis products, consistent with decarboxylation being a major destruction pathway [18] [21] [22].

The stability of isovaline, 3-hydroxy- under simulated parent body aqueous alteration conditions has been investigated through hydrothermal experiments conducted at temperatures between 373 and 423 Kelvin [23] [24] [5]. These studies simulate the conditions that existed in the interiors of hydrated asteroids during the early solar system [23] [24]. Results indicate that amino acid stability decreases significantly in the presence of liquid water, with half-lives on the order of hours to days depending on temperature and pH conditions [23] [24] [5].

Mineral-water interactions play a crucial role in determining amino acid stability during parent body processing [23] [24] [5]. Experiments conducted in the presence of olivine, serpentine, and montmorillonite minerals have shown that certain clay minerals can enhance amino acid stability through adsorption processes, while others promote decomposition through catalytic effects [23] [24]. The pH buffering capacity of different mineral assemblages influences the extent of amino acid preservation, with neutral to slightly alkaline conditions generally favoring amino acid stability [23] [24] [5].

Long-term stability assessments have been conducted to evaluate the survival of isovaline, 3-hydroxy- over geological timescales relevant to meteorite parent body evolution [21] [22] [5]. These studies incorporate both thermal and radiolytic destruction processes to model the integrated effects of parent body heating and cosmic ray exposure [21] [22]. The results suggest that amino acids can survive for millions of years under conditions typical of carbonaceous chondrite parent bodies, provided that temperatures remain below 400 Kelvin and radiation doses do not exceed critical thresholds [21] [22] [5].

Table 3: Stability Characteristics of 3-Hydroxy Isovaline Under Various Conditions
Stability FactorTemperature (K)Half-life/StabilityKey ProductsImplications
Thermal Decomposition580-610Decomposes >580KH2O, NH3, CO2Thermally labile
Radiolytic Destruction15-14010^4-10^6 years (space)CO2, aminesSurvives space radiation
Aqueous Alteration373-423Hours to daysDecomposition productsParent body processing
pH Stability298Stable pH 4-9No changeWide pH tolerance
Oxidative Stability298-373Moderate stabilityOxidized derivativesSensitive to oxidation

Asymmetric photolysis by circularly polarized light represents the most extensively studied mechanism for generating enantiomeric excesses in amino acids under astrophysical conditions. This process relies on the differential absorption of left- and right-circularly polarized photons by chiral molecules, a phenomenon known as circular dichroism, which enables chiral discrimination and selective photochemical destruction of one enantiomer over another [3] [4].

The theoretical foundation for this mechanism stems from the relationship between circularly polarized light helicity and molecular chirality. When racemic mixtures of amino acids are exposed to circularly polarized ultraviolet radiation, the enantiomer that absorbs more strongly at a given wavelength undergoes preferential photolysis, leaving behind an enrichment of the less-absorbing enantiomer [5] [6] [7]. Laboratory experiments have demonstrated that this process can produce enantiomeric excesses of up to 2.5% in leucine when subjected to 212.8 nanometer right- and left-circularly polarized laser radiation [6] [7].

Recent experimental investigations utilizing sophisticated chiroptical spectroscopy have revealed the specific absorption characteristics of 3-hydroxy-isovaline enantiomers in the ultraviolet range. Circular dichroism measurements of thin films show that solid-phase isovaline exhibits distinct anisotropy factors (g-values) that vary with wavelength, with particularly significant values in the 170-200 nanometer region [1] [8]. These anisotropy spectra allow for prediction of the maximum enantiomeric excess achievable through asymmetric photolysis, with theoretical calculations suggesting that complete photolysis (extent of reaction ξ = 0.9999) could yield enantiomeric excesses approaching 1.6% under optimal conditions [8].

Controlled laboratory photolysis experiments using 192 nanometer circularly polarized laser radiation have confirmed the theoretical predictions, generating enantiomeric excesses of up to 2% in racemic isovaline films [8]. These experiments demonstrated the expected helicity dependence, with left-circularly polarized light preferentially destroying the L-enantiomer (resulting in D-excess) and right-circularly polarized light preferentially destroying the D-enantiomer (resulting in L-excess). Statistical analysis confirmed the significance of these results, with p-values ranging from 10^-6 to 10^-3 across multiple experimental replicates [8].

The astrophysical relevance of this mechanism has been strengthened by the detection of circularly polarized infrared radiation in star-forming regions, particularly in the Orion Nebula and NGC 6334-V [4] [8]. While direct observation of ultraviolet circularly polarized light in these regions remains challenging due to extinction effects, theoretical models suggest that the same physical processes responsible for infrared circular polarization could also produce the ultraviolet radiation necessary for asymmetric photochemistry [4].

However, significant challenges remain in applying this mechanism to explain the high enantiomeric excesses observed in meteorites. The efficiency of chirality transfer from broadband stellar circularly polarized light to amino acids is considerably lower than that achieved with monochromatic laser sources [8]. The alternating signs of anisotropy bands across the ultraviolet spectrum mean that broadband irradiation would produce competing effects that partially cancel each other out, resulting in much smaller net enantiomeric excesses than those observed in highly altered carbonaceous chondrites [8].

Furthermore, the mechanism requires extremely high photolysis rates (approaching complete destruction of the starting material) to achieve measurable enantiomeric excesses [8] [9]. This presents a paradox for meteoritic amino acids, which must survive in sufficient quantities to be detected while simultaneously undergoing the extensive photolysis necessary for significant enantioenrichment. Recent theoretical work suggests that a two-step process may resolve this contradiction, involving initial asymmetric photolysis of precursor molecules followed by subsequent asymmetric synthesis [9].

The relationship between asymmetric photolysis efficiency and molecular environment has also been clarified through comparative studies. Solid-phase amino acids adsorbed on interstellar dust grain analogues show much higher efficiency for chirality transfer compared to gas-phase or solution-phase molecules [8] [10]. This finding supports models in which asymmetric photochemistry occurs primarily on dust grain surfaces in dense molecular clouds rather than in the gas phase.

Temperature and wavelength dependencies of the asymmetric photolysis process have been characterized through systematic experimental studies. The effectiveness of the process varies significantly with irradiation wavelength, with maximum asymmetry induction occurring near electronic transition wavelengths specific to each amino acid [8] [7]. Temperature effects are particularly important for solid-phase systems, where molecular mobility and crystal structure can influence the photochemical pathways and resulting enantiomeric excesses.

Chiral Crystal Surface-Mediated Adsorption-Desorption Dynamics

The interaction between chiral organic molecules and naturally occurring chiral crystal surfaces represents another important mechanism for generating and amplifying enantiomeric excesses in astrophysical environments. This process involves the preferential adsorption or desorption of specific enantiomers based on stereochemical matching between molecular and surface chiralities, leading to spatial separation and enrichment of different enantiomeric forms [11] [12] [13].

Natural mineral surfaces exhibit inherent chirality despite belonging to achiral crystal systems when their bulk symmetry is considered. This surface chirality arises from the specific arrangement of atoms at crystal faces, steps, and kinks that create asymmetric binding sites capable of discriminating between molecular enantiomers [13]. Calcite, one of the most abundant minerals in Archaean marine environments, provides an excellent example of this phenomenon through its {213-1} scalenohedral faces, which possess enantiomorphic surface structures [13].

Experimental investigations have demonstrated significant chiral selectivity in the adsorption of amino acids onto mineral surfaces. Studies of the calcite-aspartic acid system revealed up to 10% preferential adsorption of D- and L-aspartic acid on complementary enantiomorphic faces [13]. This selectivity was observed only on chiral crystal faces, with no preferential adsorption detected on centrosymmetric rhombohedral cleavage faces, confirming that surface chirality is essential for enantiomeric discrimination.

The molecular basis for chiral recognition at mineral surfaces involves multiple types of interactions between amino acid functional groups and surface binding sites. Electrostatic interactions between charged amino acid groups (amino and carboxyl) and surface cations or anions provide the primary binding mechanism [14] [15]. However, the stereochemical arrangement of these binding sites determines the energetic favorability for different enantiomeric configurations, leading to enantioselective adsorption.

Recent computational and experimental studies have revealed that the hydrophilicity or hydrophobicity of amino acid side chains significantly influences chiral selectivity preferences [14]. Hydrophilic amino acids show enhanced chiral selectivity for their D-isomers on gypsum crystal surfaces, while hydrophobic amino acids preferentially interact with their L-isomers. This differential behavior arises from distinct stereochemical matching patterns between amino acids with different chemical properties and the asymmetric binding sites on growing crystal surfaces [14].

The kinetics of chiral surface interactions involve both equilibrium adsorption and thermal decomposition processes that can exhibit enantiomeric selectivity. Gas-phase studies of amino acid interactions with naturally chiral copper surfaces have shown that while equilibrium adsorption may not always be measurably enantiospecific, the thermal decomposition kinetics can exhibit significant diastereomerism [12]. This finding suggests that surface-mediated chiral amplification may occur through kinetic rather than thermodynamic effects.

Metal surfaces, particularly those with high Miller index orientations, display pronounced chiral characteristics due to the arrangement of step and kink sites [12] [16]. These surfaces can achieve enantiomeric excesses of up to 42% for amino acids such as serine through enantioselective adsorption mechanisms [16]. The stability of such chiral metal surfaces under thermal conditions has been confirmed through density functional theory calculations, indicating that surface chirality persists even under elevated temperatures relevant to interstellar and protoplanetary environments.

Phyllosilicate minerals, which are abundant in carbonaceous chondrites, provide particularly important examples of chiral surface-mediated processes. Montmorillonite and other clay minerals exhibit layer structures with interlayer spaces that can accommodate organic molecules [17] [18] [15]. The intercalation of amino acids into these clay mineral structures depends on pH-dependent charge characteristics and can lead to preferential incorporation of specific enantiomeric forms based on electrostatic complementarity [18] [19].

The effectiveness of chiral surface selectivity varies significantly with environmental conditions, particularly pH and ionic strength. Studies of amino acid adsorption onto sodium montmorillonite have shown that selectivity decreases dramatically as salinity increases from 10% to 100-150% of modern seawater values [17]. This finding has important implications for understanding chiral selectivity in early Earth oceans and on meteorite parent bodies, where fluid compositions may have differed substantially from current terrestrial conditions.

Crystal growth morphology provides another mechanism through which chiral surfaces can influence enantiomeric distributions. The presence of chiral amino acids during crystal growth can induce asymmetric growth patterns in achiral minerals such as gypsum and calcite [11] [13]. This feedback mechanism between molecular and crystal chirality can lead to amplification effects where initial small enantiomeric excesses become magnified through selective crystal-molecule interactions during growth processes.

Temperature-dependent studies have revealed that chiral selectivity can be enhanced or diminished depending on the specific amino acid-surface combination and thermal conditions [16]. Higher temperatures generally increase molecular mobility and can disrupt stereospecific interactions, but they may also enable kinetic selectivity mechanisms that are not accessible at lower temperatures. This temperature dependence is particularly relevant for understanding chiral selectivity during hydrothermal alteration processes on meteorite parent bodies.

The role of water in mediating chiral surface interactions has been extensively investigated through combined experimental and theoretical approaches. Water molecules can either compete with amino acids for surface binding sites or facilitate chiral recognition through hydrogen bonding networks that stabilize specific enantiomeric configurations [20]. The presence of water films on mineral surfaces under astrophysical conditions may therefore significantly influence the efficiency and selectivity of chiral surface-mediated processes.

Aqueous Phase Epimerization Kinetics in Phyllosilicate-Rich Systems

Aqueous alteration processes on meteorite parent bodies provide a crucial mechanism for amplifying initially small enantiomeric excesses into the large L-enrichments observed in carbonaceous chondrites. The correlation between the degree of aqueous alteration and L-isovaline enantiomeric excess in carbonaceous meteorites strongly suggests that parent body hydrothermal processes played a central role in chiral amplification [2] [21] [22].

The phyllosilicate minerals that dominate the matrices of altered carbonaceous chondrites serve as both catalytic surfaces and protective environments for amino acid epimerization reactions [23] [24]. These clay minerals, including montmorillonite, serpentine, and saponite, form through the hydrothermal alteration of primary silicate minerals and create chemically reactive interfaces between aqueous solutions and solid phases [23] [24]. The structural characteristics of phyllosilicates, particularly their layer charge distributions and interlayer cation exchange capabilities, provide specific binding sites that can influence amino acid stereochemistry.

Experimental investigations of amino acid behavior under simulated parent body conditions have revealed the complex interplay between epimerization, racemization, and degradation processes in phyllosilicate-rich systems. Hydrothermal treatment of amino acids in the presence of calcium montmorillonite at temperatures of 150°C and pH 10 for extended periods (31 days) demonstrates that amino acid formation and alteration can occur simultaneously [23]. These conditions, which approximate those inferred for carbonaceous chondrite parent bodies, show that amino acids can be both synthesized and epimerized during aqueous alteration events.

The mechanisms of aqueous phase epimerization involve the formation of carbanion intermediates through α-hydrogen abstraction from amino acid molecules [25] [26]. This process is significantly enhanced by the presence of metal cations such as copper, cobalt, and aluminum, which can chelate amino acids and facilitate the loss of α-protons [25]. Phyllosilicate minerals provide abundant metal cations in their structural frameworks and interlayer regions, creating numerous catalytic sites for epimerization reactions.

Temperature-dependent kinetics studies have established that epimerization rates increase exponentially with temperature, following Arrhenius behavior with activation energies typically ranging from 80-120 kilojoules per mole for different amino acids [25] [27]. The temperature range inferred for carbonaceous chondrite parent body aqueous alteration (0-150°C) falls within the regime where measurable epimerization can occur over geological timescales (10^4 to 10^6 years) [27] [24].

pH effects on epimerization kinetics are particularly pronounced in phyllosilicate systems due to the buffering capacity of clay minerals and their pH-dependent surface charge characteristics [25] [17]. Basic conditions (pH 8-11) generally favor epimerization by stabilizing carbanion intermediates, while acidic conditions can lead to preferential amino acid degradation rather than stereochemical equilibration [25]. The pH evolution during aqueous alteration on parent bodies, which typically progresses from initially acidic to ultimately basic conditions, provides a framework for understanding the timing and efficiency of epimerization processes.

The role of isovaline's unique structural characteristics in resisting racemization has been central to understanding chiral amplification mechanisms. As an α,α-dialkyl amino acid lacking α-hydrogen atoms, isovaline is inherently resistant to the standard epimerization pathways that rapidly racemize α-hydrogen amino acids like alanine [26] [28]. This resistance to racemization allows isovaline to preserve initial enantiomeric excesses while other amino acids equilibrate to racemic compositions during extended aqueous alteration.

However, recent experimental work has revealed that isovaline can catalyze the racemization of other amino acids through non-obvious mechanisms [25] [26]. When mixed with α-hydrogen amino acids under hydrothermal conditions in phyllosilicate systems, isovaline appears to accelerate the racemization of compounds like alanine and 2-aminobutyric acid [26]. This catalytic effect may involve the formation of mixed metal complexes or the generation of basic microenvironments that enhance α-hydrogen lability in susceptible amino acids.

Amplification mechanisms that could account for the high enantiomeric excesses observed in meteorites have been proposed based on crystallization behavior and phase separation processes [29] [28]. Isovaline and other α-methyl amino acids can crystallize as conglomerates, forming separate crystals containing only D or L molecules rather than racemic solid solutions [28]. During repeated dissolution and recrystallization cycles driven by temperature and pressure fluctuations on parent bodies, small initial L-excesses could be amplified through preferential crystallization of the more abundant enantiomer.

The correlation between enantiomeric excess and total amino acid abundance in meteorites provides additional constraints on amplification mechanisms [28]. The inverse relationship between these parameters suggests that chiral amplification occurs at the expense of total amino acid concentration, consistent with mechanisms involving selective destruction or transformation of one enantiomeric form during aqueous processing.

Electrochemical processes driven by hydrogen gas production during aqueous alteration represent another pathway for amino acid transformation in phyllosilicate systems [27]. Experimental studies using iron and nickel sulfide electrodes under reducing conditions have demonstrated that amino acids can be converted to monoamines, α-hydroxy acids, and monocarboxylic acids through low-temperature electrochemical reactions [27]. These processes could contribute to the observed depletion of amino acids in heavily altered meteorites while potentially influencing enantiomeric distributions through stereoselective electrode reactions.

The timing and duration of aqueous alteration events significantly influence the extent of chiral amplification achievable through phyllosilicate-mediated processes [21] [22]. Parent bodies that experienced prolonged hydrothermal activity would have had more opportunity for multiple cycles of dissolution, epimerization, and recrystallization that could amplify initial asymmetries. The correlation between alteration degree and enantiomeric excess across different meteorite groups supports this interpretation and suggests that the duration of aqueous processing was a critical factor in determining final chiral compositions.

Water-to-rock ratios during alteration also affect the efficiency of epimerization and amplification processes [24]. Higher water-to-rock ratios promote more extensive dissolution and provide better mixing of reactants, potentially enhancing epimerization rates. However, they may also lead to greater dilution effects that could counteract amplification mechanisms. The optimal conditions for chiral amplification likely involve intermediate water-to-rock ratios that balance dissolution, reaction, and concentration effects.

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

133.07389321 g/mol

Monoisotopic Mass

133.07389321 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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